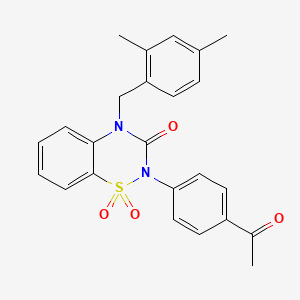

2-(4-acetylphenyl)-4-(2,4-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-acetylphenyl)-4-[(2,4-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-16-8-9-20(17(2)14-16)15-25-22-6-4-5-7-23(22)31(29,30)26(24(25)28)21-12-10-19(11-13-21)18(3)27/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZIZQWUJVLYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-acetylphenyl)-4-(2,4-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class of compounds, which have been studied for their diverse biological activities. This article aims to provide an overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Weight : 344.43 g/mol.

Biological Activity Overview

Research indicates that benzothiadiazinones exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promising results in various studies.

Antimicrobial Activity

A study conducted by researchers at PMC demonstrated that derivatives of benzothiadiazinones possess significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Several derivatives of benzothiadiazinones have been investigated for their anticancer effects. For instance:

- In vitro studies showed that compounds similar to the one in focus inhibited cell proliferation in various cancer cell lines.

- Mechanism : These compounds are thought to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Research has indicated that benzothiadiazinones can reduce inflammation by inhibiting pro-inflammatory cytokines. A notable study found that these compounds effectively reduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Case Studies

| Study | Findings | |

|---|---|---|

| PMC3635066 | Inhibition of C. parvum IMPDH by urea-based inhibitors | Suggests potential for selective antimicrobial agents |

| Research on anticancer activity | Inhibition of cancer cell proliferation | Indicates potential as anticancer agents |

| Anti-inflammatory study | Reduction in TNF-alpha and IL-6 levels | Supports use in inflammatory conditions |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzymatic Inhibition : Compounds from this class often inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : They may also interact with various receptors influencing cellular signaling pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-acetylphenyl)-4-(2,4-dimethylbenzyl)-benzothiadiazine 1,1-dioxide?

The synthesis of benzothiadiazine dioxides typically involves multi-step reactions starting from substituted anilines. A general approach includes:

- Diazotization and sulfonylation : Reacting 2-fluoro-4-nitroaniline with sulfur dioxide and cuprous chloride to form a sulfonyl chloride intermediate.

- Nucleophilic substitution : Introducing alkyl/aralkyl groups (e.g., 2,4-dimethylbenzyl) via substitution of the fluorine atom using appropriate amines.

- Cyclization : Using triethyl orthoformate to facilitate ring closure, followed by deprotection or reduction steps to yield the final compound . Optimization of reaction conditions (e.g., catalysts, solvents) is critical for improving yield and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological validation includes:

- X-ray crystallography : To confirm the three-dimensional arrangement of substituents and heterocyclic core .

- Spectroscopic techniques : NMR (¹H/¹³C) to verify substituent positions and purity. For example, deshielding effects from carbonyl groups can confirm spatial orientation .

- Chromatographic analysis : HPLC with UV detection to assess purity and identify related compounds (e.g., sulfonamide byproducts) .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Test activity against targets like pyruvate dehydrogenase kinase (PDK) using fluorescence-based ADP-Glo™ assays .

- Receptor modulation : Electrophysiological assays (e.g., patch-clamp) to evaluate AMPA receptor potentiation .

- Cellular models : Insulin secretion assays in pancreatic β-cells to assess antidiabetic potential .

Advanced Research Questions

Q. How do substituents at the 4-position influence biological activity?

- Bulky groups : Benzyl or phenethyl substituents enhance PDK inhibitory activity by improving binding interactions, despite potential steric hindrance .

- Electron-withdrawing groups : Acetylphenyl moieties may stabilize interactions with enzyme active sites via hydrogen bonding or π-π stacking .

- Comparative studies : Analogs with saturated benzothiadiazine cores show higher potency than unsaturated variants, suggesting conformational flexibility impacts target engagement .

Q. What computational strategies can predict binding modes and optimize derivatives?

- Docking simulations : Use software like AutoDock Vina to model interactions with PDK or AMPA receptor dimer interfaces. Focus on substituent orientation relative to key residues (e.g., GluA2 subunit) .

- MD simulations : Assess stability of ligand-receptor complexes over time, particularly for rigidified analogs .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthetic prioritization .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure blood-brain barrier permeability (e.g., via LC-MS after oral administration) to identify bioavailability limitations .

- Metabolite identification : Use HRMS to detect rapid degradation or inactive metabolites that explain reduced in vivo activity .

- Dose-response refinement : Adjust dosing regimens to account for differences in tissue distribution or protein binding .

Q. What methodologies validate the compound's mechanism of action in disease models?

- Genetic knockout models : Test activity in PDK2-deficient mice to confirm target specificity .

- Biomarker analysis : Quantify lactate levels (via enzymatic assays) to correlate PDK inhibition with metabolic effects .

- Behavioral assays : Use Morris water maze or fear conditioning to assess cognitive enhancement in AMPA modulator studies .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in SAR studies?

- Statistical validation : Apply multivariate analysis to distinguish true activity trends from experimental noise .

- Crystallographic evidence : Compare X-ray structures of high- and low-activity analogs to identify critical binding motifs .

- Orthogonal assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .

Q. What strategies improve the reliability of pharmacokinetic data?

- Cross-species validation : Test compound stability in liver microsomes from rodents and humans to predict metabolic clearance .

- Tissue distribution studies : Use radiolabeled compounds with autoradiography to quantify accumulation in target organs .

- Population PK modeling : Incorporate inter-individual variability to refine dosing recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.